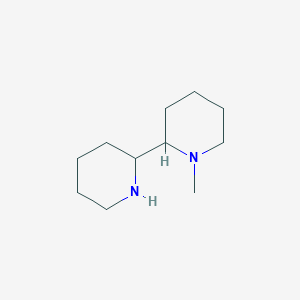

1-Methyl-2,2'-bipiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-piperidin-2-ylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-13-9-5-3-7-11(13)10-6-2-4-8-12-10/h10-12H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAASZFYAZDIBJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1C2CCCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Aspects of 1 Methyl 2,2 Bipiperidine Research

Contextualization within Saturated Bipiperidine and Oligoamine Chemistry

This compound can also be viewed within the broader category of oligoamines, which are organic molecules containing two or more amine functional groups. researchgate.netacs.org Oligoamines are ubiquitous in biological systems and are crucial for various cellular processes, often due to their ability to bind to negatively charged macromolecules like nucleic acids. researchgate.net The chemical structure of oligoamines, including the type of amine (primary, secondary, tertiary) and the spacing between them, significantly influences their properties, such as buffering capacity and interaction with other molecules. nih.govhelsinki.fi 1-Methyl-2,2'-bipiperidine contains two nitrogen atoms—one secondary and one tertiary amine—placing it firmly within this chemical class and suggesting a capacity for complex interactions based on its protonation state and conformational flexibility.

Significance of N-Methylation in Nitrogen-Containing Saturated Heterocyclic Systems

The introduction of a methyl group to a nitrogen atom in a saturated heterocyclic ring, such as piperidine (B6355638), has profound effects on the molecule's chemical and physical properties. researchgate.net This modification, known as N-methylation, converts a secondary amine into a tertiary amine, which alters its basicity, nucleophilicity, and steric environment.

Nitrogen-containing heterocycles are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and industrial applications. openmedicinalchemistryjournal.comnih.gov The N-methylation of these heterocycles is a common strategy to fine-tune their properties. researchgate.net For instance, in N-methylpiperidine, the methyl group can exist in either an axial or equatorial position relative to the chair conformation of the piperidine ring. rsc.orgacs.org These two conformers can interconvert through ring inversion and nitrogen inversion. rsc.org The conformational equilibrium is a critical factor influencing the molecule's reactivity and interactions.

Furthermore, N-methylation impacts the electronic properties of the nitrogen atom. While the precise effect on basicity can be complex and solvent-dependent, it invariably modifies the nitrogen's ability to participate in hydrogen bonding and coordination. The presence of the methyl group also introduces steric bulk, which can direct the approach of reactants or influence the binding geometry when the molecule acts as a ligand. Kinetic studies on hydrogen atom transfer reactions show that C-H bonds alpha to the nitrogen in N-methylated lactams are activated, influencing their reactivity. acs.org

Overview of Contemporary Academic Research Trajectories for this compound

While research specifically targeting this compound is not as extensive as for its aromatic counterpart, its structural motifs are relevant to several active research areas. Bipiperidine compounds, in general, are explored for their potential in medicinal chemistry and as building blocks in organic synthesis. ontosight.ai

A significant area of research for related bipiperidine structures is in coordination chemistry, where they serve as ligands for transition metals. For example, derivatives of 2,2'-bipiperidine, such as 1,1'-bis[(pyridin-2-yl)methyl]-2,2'-bipiperidine (PYBP), have been used to create manganese complexes that act as catalysts for alkene epoxidation. osti.govosti.govmdpi.comresearchgate.net The stereochemistry of the bipiperidine backbone (rac- vs. meso- isomers) can have a dramatic effect on the catalytic activity of the resulting metal complex, highlighting the importance of the ligand's three-dimensional structure. osti.govosti.gov Although this compound itself is a simpler ligand, its ability to chelate metals and the stereochemical possibilities arising from the chiral centers at the 2 and 2' positions make it an interesting candidate for similar catalytic applications.

The synthesis of complex molecules containing the bipiperidine scaffold is another active field. For instance, oximino-piperidino-piperidine amides have been synthesized and evaluated as potent anti-HIV agents. nih.gov These complex structures often use a bipiperidine core as a central scaffold, which is then further functionalized. The development of synthetic routes to substituted bipiperidines is therefore of considerable interest to medicinal chemists.

Chemical and Physical Data

Below are tables detailing some of the known properties of this compound and a related compound for context.

Table 1: Physical Properties of this compound Isomers

| Property | 1-Methyl-2,3'-bipiperidine | 1-Methyl-4,4'-bipiperidine |

|---|---|---|

| Molecular Weight | 182.31 g/mol cymitquimica.com | 182.31 g/mol smolecule.com |

| Molecular Formula | C11H22N2 cymitquimica.com | C11H22N2 smolecule.com |

| Purity | 95% cymitquimica.com | Not Specified |

| InChIKey | PWSJAIIKSWLWET-UHFFFAOYNA-N cymitquimica.com | UKWJATKQEKITFM-UHFFFAOYSA-N smolecule.com |

Table 2: Properties of Related N-Methylated Heterocycles

| Compound | Property | Value | Unit | Source |

|---|---|---|---|---|

| N-Methyl-2-piperidone | Molecular Weight | 113.16 | g/mol | Cheméo chemeo.com |

| Proton Affinity | 924.40 | kJ/mol | NIST chemeo.com | |

| Gas Basicity | 892.60 | kJ/mol | NIST chemeo.com | |

| N-Methylpiperidine | Enthalpy of chair to twist reaction | 62 | meV | Physical Chemistry Chemical Physics rsc.org |

Advanced Synthetic Methodologies for 1 Methyl 2,2 Bipiperidine Architectures

Strategies for Carbon-Carbon Bond Formation in Bipiperidine Scaffolds

The construction of the core 2,2'-bipiperidine structure is a critical first step. This is typically achieved through the synthesis of a 2,2'-bipyridine (B1663995) precursor, which is subsequently reduced to the saturated bipiperidine system.

Reductive Transformations from Pyridine (B92270) Precursors

The most prevalent route to the 2,2'-bipiperidine scaffold involves the reduction of the aromatic 2,2'-bipyridine precursor. Catalytic hydrogenation is a widely employed and effective method for this transformation. Various catalysts and reaction conditions have been explored to achieve high yields and stereoselectivity.

One of the key methods involves the use of platinum(IV) oxide (PtO2), also known as Adams' catalyst, for the hydrogenation of substituted pyridines. This method is typically carried out in a protic solvent like glacial acetic acid under hydrogen pressure. The acidic medium enhances the activity of the catalyst, facilitating the reduction of the pyridine rings to piperidines. asianpubs.org The reaction conditions, such as hydrogen pressure and temperature, can be optimized to achieve high yields of the desired piperidine (B6355638) derivatives. asianpubs.org

Ruthenium-based nanocatalysts have also shown promise in the selective hydrogenation of N-heterocyclic compounds. These catalysts, often supported on materials like ionic liquids, can offer high selectivity for the reduction of the heterocyclic ring system. rsc.org

Table 1: Examples of Catalytic Hydrogenation of 2,2'-Bipyridine Precursors

| Precursor | Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Product | Yield (%) | Reference |

| 2,2'-Bipyridine | PtO2 | Glacial Acetic Acid | 50-70 | Room Temp | 2,2'-Bipiperidine | High | asianpubs.org |

| Substituted 2,2'-Bipyridines | Ru Nanoparticles | Ionic Liquid | Various | Various | Substituted 2,2'-Bipiperidines | Up to 99% selectivity | rsc.org |

It is important to note that while direct catalytic hydrogenation is a primary method, other reductive techniques can also be employed depending on the specific substitution pattern of the bipyridine precursor.

Catalytic Cross-Coupling and Homocoupling Approaches for Bipiperidine Linkages

The synthesis of the 2,2'-bipyridine precursors, which are subsequently reduced, relies heavily on modern catalytic cross-coupling and homocoupling reactions. These methods allow for the efficient formation of the crucial C-C bond linking the two pyridine rings.

Negishi Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for constructing unsymmetrical 2,2'-bipyridines. It involves the coupling of a pyridylzinc reagent with a halopyridine. organic-chemistry.orgnih.gov The reaction is known for its high yields, mild conditions, and tolerance of various functional groups. orgsyn.org For instance, tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst for this transformation. organic-chemistry.org

Ullmann Homocoupling: The Ullmann reaction provides a classic method for the synthesis of symmetrical 2,2'-bipyridines through the copper-mediated coupling of 2-halopyridines. organic-chemistry.orgwikipedia.orgresearchgate.net While traditional Ullmann conditions often require harsh temperatures, modern variations have been developed that proceed under milder conditions. mdpi.com Bimetallic systems, such as those using both copper and palladium, have also been shown to be effective. mdpi.com

Table 2: Comparison of Coupling Reactions for 2,2'-Bipyridine Synthesis

| Reaction | Catalyst | Reactants | Key Advantages |

| Negishi Coupling | Palladium-based | Pyridylzinc halide and halopyridine | High yield, mild conditions, functional group tolerance organic-chemistry.orgnih.govorgsyn.org |

| Ullmann Coupling | Copper-based (often with Pd co-catalyst) | Two equivalents of a 2-halopyridine | Good for symmetrical bipyridines, improving conditions organic-chemistry.orgwikipedia.orgmdpi.com |

These coupling strategies provide access to a wide array of substituted 2,2'-bipyridines, which can then be hydrogenated to generate a diverse library of 2,2'-bipiperidine scaffolds.

Selective Functionalization and Derivatization Approaches

Once the 2,2'-bipiperidine core is established, further functionalization is often required. This includes the introduction of the methyl group on one of the nitrogen atoms and the stereocontrolled addition of other substituents.

Regioselective N-Methylation Techniques for Piperidine Rings

The selective introduction of a single methyl group onto one of the two equivalent nitrogen atoms in 2,2'-bipiperidine to form 1-Methyl-2,2'-bipiperidine presents a significant synthetic challenge. Standard methylation procedures would likely lead to a mixture of mono-methylated, di-methylated, and unreacted starting material. To achieve regioselective mono-N-methylation, a common strategy involves the use of protecting groups.

One effective approach is the mono-protection of the diamine. For instance, one of the secondary amine groups can be protected with a tert-butoxycarbonyl (Boc) group. scielo.org.mx This is often achieved by first mono-protonating the diamine with an acid, followed by the addition of di-tert-butyl dicarbonate (B1257347) (Boc₂O). scielo.org.mx With one nitrogen atom protected, the remaining secondary amine can be selectively methylated. Subsequent removal of the protecting group yields the desired mono-N-methylated product.

Another classical method for the methylation of primary and secondary amines is the Eschweiler-Clarke reaction . wikipedia.orgjk-sci.comname-reaction.comorganic-chemistry.org This reaction utilizes formaldehyde (B43269) and formic acid to install a methyl group. For a secondary amine like 2,2'-bipiperidine, this would lead to the tertiary amine. To achieve mono-methylation on the diamine, it would be necessary to first protect one of the amine functionalities. The Eschweiler-Clarke reaction is advantageous as it is a reductive amination process that does not lead to the formation of quaternary ammonium (B1175870) salts. wikipedia.org

Table 3: Strategies for Regioselective Mono-N-Methylation of 2,2'-Bipiperidine

| Method | Reagents | Key Principle |

| Protecting Group Strategy | 1. Acid (e.g., Me₃SiCl) 2. Boc₂O 3. Methylating agent 4. Deprotection | Protection of one amine allows for selective methylation of the other. scielo.org.mx |

| Eschweiler-Clarke Reaction (with protection) | 1. Protecting group 2. Formaldehyde, Formic Acid 3. Deprotection | Reductive amination of the unprotected secondary amine. wikipedia.orgjk-sci.comname-reaction.comorganic-chemistry.org |

Stereocontrolled Introduction of Additional Functionalities

The introduction of new stereocenters onto the this compound scaffold requires precise control over the reaction conditions and reagents. The stereochemical outcome of such reactions is often influenced by the existing stereochemistry of the bipiperidine rings and the nature of the N-methyl group.

The functionalization of piperidine derivatives has been extensively studied, and these principles can be applied to the this compound system. nih.gov Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been shown to be effective for the site-selective and stereoselective functionalization of N-protected piperidines. nih.gov The choice of catalyst and the nature of the nitrogen protecting group can direct the functionalization to different positions on the piperidine ring. nih.gov

Furthermore, the diastereoselective synthesis of substituted piperidines can be achieved through various cyclization strategies, including reductive amination of dicarbonyl compounds. chim.itnih.gov While these methods build the piperidine ring with the desired stereochemistry, adapting them for the late-stage functionalization of a pre-existing this compound core would require careful consideration of substrate reactivity and potential directing effects of the N-methyl group and the second piperidine ring.

Recent advances in the diastereoselective synthesis of polysubstituted piperidines have utilized visible-light-driven radical silylative cyclization of aza-1,6-dienes, offering a highly atom-economical route to densely functionalized piperidines. acs.org Exploring similar radical-based approaches for the functionalization of this compound could open new avenues for creating complex derivatives.

Development of Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact. This involves the use of greener catalysts, more sustainable reagents, and environmentally benign reaction conditions.

For the reductive transformation of 2,2'-bipyridine , the use of heterogeneous catalysts that can be easily recovered and reused is a key green strategy. rsc.org The development of catalysts based on earth-abundant metals is also an area of active research. ajchem-a.com Furthermore, performing hydrogenations in greener solvents, such as ionic liquids or even water, can significantly reduce the environmental footprint of the synthesis. rsc.orgnih.gov

In the context of N-methylation , traditional methylating agents like methyl iodide and dimethyl sulfate (B86663) are toxic and produce stoichiometric amounts of waste. Sustainable alternatives are being actively explored. Methanol is considered a green and sustainable C1 source for N-methylation, as it is readily available and the only byproduct is water. acs.orgrsc.org Catalytic systems, often based on ruthenium or iridium, have been developed to facilitate the N-methylation of amines using methanol. acs.orgacs.org Another green methylating agent is dimethyl carbonate (DMC), which is non-toxic and biodegradable. nih.gov

The development of solvent-free or "on-water" reaction conditions is another important aspect of green synthesis. For instance, catalyst-free and environmentally benign methods for the synthesis of substituted piperidines in water have been reported. ajchem-a.comresearchgate.netflinders.edu.au Applying these principles to the synthesis and functionalization of this compound is a key goal for future research.

Table 4: Green Chemistry Approaches in the Synthesis of this compound

| Synthetic Step | Green Approach | Examples/Benefits |

| Reduction of 2,2'-bipyridine | Reusable heterogeneous catalysts, green solvents | Ru nanoparticles, reactions in ionic liquids or water rsc.orgajchem-a.com |

| N-Methylation | Sustainable C1 sources | Methanol, Dimethyl Carbonate acs.orgrsc.orgacs.orgnih.gov |

| Overall Process | Solvent-free or aqueous conditions | Reduces waste and use of hazardous organic solvents ajchem-a.comresearchgate.netflinders.edu.au |

By embracing these advanced synthetic methodologies and green chemistry principles, the synthesis of this compound and its derivatives can be achieved with greater efficiency, selectivity, and sustainability.

Stereochemical Principles and Chirality in 1 Methyl 2,2 Bipiperidine Systems

Enantiomeric and Diastereomeric Isomerism of 2,2'-Bipiperidine Scaffolds

The 2,2'-bipiperidine scaffold contains two stereogenic carbon atoms at the 2 and 2' positions, where the two piperidine (B6355638) rings are joined. The presence of these two chiral centers means that the molecule can exist as a maximum of 2² or four stereoisomers. masterorganicchemistry.com These stereoisomers are classified as enantiomers and diastereomers. masterorganicchemistry.comyoutube.com

Enantiomers: A pair of non-superimposable mirror images. For 2,2'-bipiperidine, the (2R, 2'R) and (2S, 2'S) configurations constitute an enantiomeric pair, often referred to as the racemic (rac) form. masterorganicchemistry.comnih.gov

Diastereomers: Stereoisomers that are not mirror images of each other. masterorganicchemistry.com The (2R, 2'S) configuration is a diastereomer of both the (2R, 2'R) and (2S, 2'S) forms. Since the (2R, 2'S) molecule has an internal plane of symmetry, it is an achiral meso compound. nih.gov The separation of these diastereomers can be achieved by methods such as recrystallization. nih.gov

In addition to point chirality at the C2 and C2' centers, the restricted rotation around the C2-C2' single bond can give rise to another form of stereoisomerism known as atropisomerism. wikipedia.org Atropisomers are stereoisomers resulting from hindered rotation that allows for the isolation of individual conformers. wikipedia.org This phenomenon is particularly relevant in sterically hindered biaryl compounds. While the rotational barrier in the flexible 2,2'-bipiperidine system is generally lower than in its rigid aromatic precursor, 2,2'-bipyridine (B1663995), bulky substituents on the piperidine rings can increase this barrier sufficiently to allow for stable, isolable atropisomers. The stability of atropisomers is defined by the energy barrier to rotation; a half-life of at least 1000 seconds at a given temperature, corresponding to an energy barrier of about 22 kcal/mol, is considered sufficient for isolation. wikipedia.org

| Stereoisomer Type | Configuration(s) | Description |

| Enantiomers | (2R, 2'R) and (2S, 2'S) | A pair of non-superimposable mirror images; chiral. |

| Diastereomer (Meso) | (2R, 2'S) | Stereoisomers that are not mirror images of the enantiomers; achiral due to internal symmetry. nih.gov |

| Atropisomers | (M) and (P) axial chirality | Arise from hindered rotation around the C2-C2' single bond; can be enantiomeric or diastereomeric. wikipedia.org |

Stereoselective Synthesis and Chiral Induction Strategies

The synthesis of enantiomerically pure 1-methyl-2,2'-bipiperidine relies on stereoselective methods that can control the absolute configuration at the chiral centers. The primary strategies involve the asymmetric synthesis of the 2,2'-bipyridine precursor, which is subsequently reduced to the desired bipiperidine.

Asymmetric catalysis is a powerful tool for establishing chirality. In the context of 2,2'-bipiperidines, this often involves the catalytic asymmetric synthesis of the 2,2'-bipyridine core. Transition metal complexes featuring chiral ligands are frequently employed to induce enantioselectivity. researchgate.net

Various catalytic systems have been developed for the synthesis of chiral 2,2'-bipyridines. For example, an O₂-mediated oxidative homocoupling reaction of a chiral pyridine (B92270) N-oxide has been shown to produce a chiral 2,2'-bipyridinediol ligand with excellent stereoselectivities of 99% diastereomeric excess (de) and >99.5% enantiomeric excess (ee). rsc.org Another approach involves palladium-catalyzed asymmetric oxidative annulation using axially chiral 5,5'-substituted 2,2'-bipyridine ligands, which yields chiral products with high enantioselectivity. rsc.org Iron(II)-catalyzed reactions, such as the Mukaiyama aldol and thia-Michael reactions, have also utilized C₂-symmetric 2,2'-bipyridine-diol ligands to achieve asymmetric induction. rsc.orgnih.govacs.org

| Catalytic Method | Catalyst / Ligand | Reaction Type | Stereoselectivity |

| Oxidative Homocoupling | Chiral Pyridine N-oxide / O₂ | Bipyridine formation | 99% de, >99.5% ee rsc.org |

| Asymmetric Annulation | Palladium / Axially Chiral Bipyridine | [2+2] Annulation | Excellent enantioselectivities rsc.org |

| Mukaiyama Aldol | Iron(II) / C₂-Symmetric Bipyridinediol | Aldol Reaction | Good asymmetric induction rsc.orgacs.org |

| Asymmetric Allylation | Axially Chiral Bipyridine N,N'-dioxide | Allylation of Aldehydes | Up to 98% ee acs.org |

Chirality transfer strategies often employ either chiral auxiliaries or chiral ligands derived from readily available natural sources. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction, after which it is removed. wikipedia.org

A common strategy involves the de novo construction of pyridine rings from precursors obtained from the "chiral pool." For instance, monoterpenes like pinocarvone, myrtenal, and nopinone, which are derived from α- and β-pinene, have been used as starting materials to synthesize a variety of chiral bipyridine-type ligands. durham.ac.ukrsc.org The inherent chirality of the terpene backbone is transferred to the final bipyridine product.

Chemoenzymatic methods offer another powerful route. In this approach, enzymes are used to create enantiopure starting materials. For example, bacterial dioxygenase enzymes can transform 2-chloroquinolines into the corresponding cis-dihydrodiol metabolites. These chiral intermediates are then converted through a series of chemical steps into enantiopure hydroxylated 2,2'-bipyridines, which can serve as chiral ligands themselves or be further modified. nih.govrsc.org This method has been used to produce separable atropisomeric N-oxide derivatives. rsc.org

| Approach | Chiral Source | Description |

| Chiral Pool Synthesis | Monoterpenes (e.g., pinocarvone, myrtenal) | Construction of pyridine rings from naturally chiral starting materials, followed by coupling to form the bipyridine scaffold. durham.ac.uk |

| Chemoenzymatic Synthesis | Bacterial Dioxygenase Enzymes | Enzymatic dihydroxylation of quinolines to produce chiral cis-diols, which are then chemically converted to enantiopure bipyridines. nih.govrsc.org |

| Chiral Ligand-Mediated | Camphor-derived ligands | The use of ligands synthesized from chiral starting materials like camphor to direct the stereochemistry of metal-catalyzed reactions. hawaii.edu |

Configurational Stability and Dynamic Interconversion

The configurational stability of this compound stereoisomers is determined by the energy barriers associated with several dynamic processes, including rotation about the central C2-C2' bond and conformational changes within the two piperidine rings. nih.gov

The conformation of a piperidine ring is influenced by a combination of steric and electronic factors, such as electrostatic interactions and hyperconjugation. nih.govresearchgate.net Each of the two piperidine rings in the this compound molecule can exist in various conformations, most notably the low-energy chair form. The interconversion between two chair forms, known as ring flipping, is a rapid process at room temperature for simple piperidines.

Reaction Mechanisms and Reactivity Profiles of 1 Methyl 2,2 Bipiperidine

Nucleophilic and Electrophilic Reactivity of Nitrogen Centers

The 1-Methyl-2,2'-bipiperidine molecule possesses two nitrogen atoms with different substitution patterns: a secondary amine in one piperidine (B6355638) ring and a tertiary, N-methylated amine in the other. This structural difference leads to distinct reactivity profiles for each nitrogen center.

The primary chemical characteristic of the nitrogen atoms in the bipiperidine scaffold is their nucleophilicity, owing to the lone pair of electrons on each. A nucleophile is a reactant that provides a pair of electrons to form a new covalent bond. masterorganicchemistry.com The nucleophilicity of amines generally follows the trend of secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia. masterorganicchemistry.com Tertiary amines, however, are often less nucleophilic than secondary amines, primarily due to increased steric hindrance around the nitrogen atom. masterorganicchemistry.com

In the case of this compound, the secondary amine is expected to be the more potent nucleophilic center for reactions such as alkylation or acylation, especially with sterically demanding electrophiles. The tertiary amine, encumbered by the methyl group and the adjacent piperidine ring, presents a more hindered environment. While the methyl group is electron-donating, which increases electron density on the nitrogen, the steric factor is often dominant in controlling kinetic reactivity.

The basicity of the nitrogen centers also influences their reactivity. While there is often a poor correlation between basicity (a thermodynamic property) and nucleophilicity (a kinetic property) for amines, both nitrogens in this compound are basic. acs.org The pKa of N-methylpiperidine is approximately 10.1, indicating significant basicity. nih.gov The secondary nitrogen in the bipiperidine structure is expected to have a similar basicity. Reactions with electrophiles can, therefore, result in either nucleophilic attack to form a new covalent bond or proton abstraction if the electrophile has acidic protons.

| Property | Secondary Amine (N-H) | Tertiary Amine (N-CH₃) | Governing Factors |

|---|---|---|---|

| Nucleophilicity | Higher | Lower | The secondary amine is less sterically hindered, making its lone pair more accessible for attack. masterorganicchemistry.com |

| Basicity (pKaH) | Similar to piperidine (~11.2) | Similar to N-methylpiperidine (~10.1) | Both are strong bases. Tertiary amines can be slightly less basic in aqueous solution due to solvation effects. masterorganicchemistry.com |

| Primary Reaction Site (e.g., Alkylation) | Preferred | Disfavored | Electrophiles will preferentially react at the less sterically hindered and more nucleophilic secondary amine center. |

Carbon-Carbon Bond Reactivity within the Bipiperidine Skeleton

The carbon-carbon bonds within the saturated piperidine rings are generally unreactive sigma bonds, and their cleavage requires significant energy input or specialized catalytic systems. However, the carbon-hydrogen bonds, particularly those on the carbon atoms adjacent to the nitrogen centers (α-carbons), exhibit enhanced reactivity.

The primary pathway for functionalizing the bipiperidine skeleton involves the formation of an iminium ion intermediate. organicreactions.org This can be achieved through oxidation of the amine followed by elimination. The C-H bonds at the α-positions (C2, C6, C2', and C6') are susceptible to abstraction. The formation of an iminium ion transforms the α-carbon from a nucleophilic or neutral center into an electrophilic one, making it susceptible to attack by a wide range of nucleophiles. acs.org

While direct C-C bond cleavage is uncommon, reactions involving C-C bond formation are central to the functionalization of the skeleton. Once an iminium ion is formed, the introduction of carbon-based nucleophiles allows for the construction of new C-C bonds at the α-position, enabling the elaboration of the bipiperidine framework. acs.org

Role of the N-Methyl Group in Directing Reactivity and Selectivity

The N-methyl group plays a crucial role in directing the reactivity and selectivity of functionalization reactions on the this compound molecule through both electronic and steric effects.

Electronic Effects: The methyl group is an electron-donating group through induction. This effect increases the electron density on the tertiary nitrogen atom, influencing its basicity.

Steric Effects: The steric bulk of the methyl group is a dominant factor.

Directing N-Functionalization: It sterically hinders the tertiary nitrogen, making the secondary amine the preferred site for reactions with most electrophiles.

Controlling Conformation: In N-methylpiperidine, the chair conformation with the methyl group in an equatorial position is significantly favored over the axial conformation to minimize steric strain. wikipedia.org This conformational preference in the 1-methylpiperidine (B42303) ring of the molecule influences the spatial orientation of the α-protons, which can affect their accessibility for abstraction during iminium ion formation.

Enabling Specific Reactions: The presence of the N-methyl group makes the tertiary amine a substrate for reactions that are specific to this functional group, such as the Polonovski reaction and its variants. organicreactions.org This allows for selective functionalization of the N-methylated ring over the secondary amine-containing ring.

Elucidation of Reaction Pathways for Specific Functionalization

Specific functionalization of this compound can be achieved through pathways that target either the nitrogen atoms or the carbon skeleton.

N-Functionalization of the Secondary Amine: The most direct functionalization pathway is the reaction of the secondary amine with an electrophile. For example, N-alkylation can be achieved by treating the molecule with an alkyl halide. The secondary amine acts as a nucleophile, displacing the halide in an SN2 reaction. A base such as potassium carbonate is often used to neutralize the hydrogen halide formed during the reaction. researchgate.net

α-Functionalization via Modified Polonovski-Potier Reaction: A powerful method for functionalizing the carbon skeleton at a position alpha to the tertiary nitrogen involves a modified Polonovski-Potier reaction. acs.org This multi-step pathway offers high regioselectivity for the N-methylated ring. acs.org

The key steps are:

N-Oxidation: The tertiary nitrogen is selectively oxidized to the corresponding N-oxide using an oxidant like hydrogen peroxide or m-CPBA.

Iminium Ion Formation: The N-oxide is treated with an acylating agent, such as pivaloyl chloride (PivCl) or trifluoroacetic anhydride (B1165640) (TFAA). acs.org This reagent activates the N-oxide, facilitating the elimination of a proton from an adjacent carbon to form a highly reactive endocyclic iminium ion intermediate. The use of a sterically bulky acylating agent like PivCl has been shown to give excellent regioselectivity for the formation of the endo-cyclic iminium ion. acs.org

Nucleophilic Addition: The electrophilic iminium ion is then trapped in situ by a carbon-based nucleophile, such as a Grignard reagent, an organozinc compound, or a cyanide source. This step forms a new carbon-carbon bond at the α-position of the N-methylated ring. acs.org

This sequence provides a reliable method for introducing substituents onto the carbon skeleton, a transformation that is difficult to achieve through other means. acs.org

| Step | Reaction | Typical Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | N-Oxidation | m-CPBA or H₂O₂ | Tertiary Amine N-oxide | acs.org |

| 2 | Iminium Ion Formation | Pivaloyl chloride (PivCl) or Trifluoroacetic anhydride (TFAA) | Endo-cyclic Iminium Ion | organicreactions.orgacs.org |

| 3 | Nucleophilic Addition | Organometallic reagents (e.g., EtMgBr, PhZnCl), TMSCN | α-Substituted this compound | acs.org |

Applications of 1 Methyl 2,2 Bipiperidine in Coordination Chemistry and Catalysis

Ligand Design and Metal Complexation Principles

The design of ligands is a cornerstone of coordination chemistry, as the ligand's structure dictates the geometry and reactivity of the resulting metal complex. In the case of 1-Methyl-2,2'-bipiperidine, its design as a ligand is centered around its bidentate nature and the stereochemical implications of its chiral centers.

Coordination Modes and Chelate Ring Formation with Transition Metals

This compound typically acts as a bidentate ligand, coordinating to a metal center through the lone pairs of its two nitrogen atoms. This coordination results in the formation of a stable five-membered chelate ring. The formation of such chelate rings is a common feature of ligands like 2,2'-bipyridine (B1663995) and its derivatives, leading to thermodynamically stable metal complexes durham.ac.ukchemrxiv.org. The stability of these complexes is attributed to the chelate effect, where a multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands chemrxiv.orgresearchgate.net.

Electronic and Steric Tuning of Metal Centers through Ligand Modifications

The electronic and steric properties of a metal center can be finely tuned by modifying the structure of the coordinating ligands nih.govresearchgate.net. While information specifically on this compound is limited, principles from related ligand systems can be extrapolated.

Electronic Tuning: The introduction of the methyl group on one of the nitrogen atoms in this compound introduces a modest electron-donating effect compared to the parent 2,2'-bipiperidine. This alkylation can increase the electron density on the coordinated metal center, which in turn can influence the metal's redox properties and its reactivity in catalytic cycles. Further modifications, such as the introduction of electron-withdrawing or electron-donating substituents on the piperidine (B6355638) rings, could provide a broader range for tuning the electronic properties of the metal center.

Steric Tuning: The methyl group also introduces steric bulk near the metal coordination site. This steric hindrance can play a crucial role in controlling the access of substrates to the metal center, thereby influencing the selectivity of catalytic reactions nih.gov. The conformation of the two piperidine rings and the orientation of the methyl group create a specific chiral environment around the metal, which is a key factor in asymmetric catalysis. The steric profile of the ligand can be further modified by introducing bulkier N-alkyl groups or substituents on the carbon backbone of the piperidine rings.

Role in Asymmetric Catalysis

Chiral ligands are essential for enantioselective catalysis, a field focused on the synthesis of single enantiomers of chiral molecules. The C2-symmetric backbone of 2,2'-bipiperidine makes its derivatives, including this compound, promising candidates for use in asymmetric catalysis nih.govrsc.org.

Enantioselective Transformations Mediated by this compound Derivatives (e.g., Alkene Epoxidation, Cyclopropanation)

While specific examples of this compound in alkene epoxidation and cyclopropanation are not extensively documented in the readily available literature, the broader class of chiral bipyridine-type ligands has been successfully employed in these transformations.

Alkene Epoxidation: Asymmetric epoxidation of alkenes is a fundamental transformation in organic synthesis, providing access to chiral epoxides which are versatile building blocks nih.govsciengine.comorganic-chemistry.org. Catalysts for this reaction often involve transition metals complexed with chiral ligands. The chiral environment created by ligands derived from the bipiperidine scaffold can, in principle, direct the stereochemical outcome of the oxygen transfer from an oxidant to the alkene.

Cyclopropanation: The asymmetric cyclopropanation of alkenes is another important carbon-carbon bond-forming reaction that benefits from chiral catalysts nih.goviastate.edu. Chiral copper(I) and rhodium(II) complexes are commonly used, and the design of the chiral ligand is critical for achieving high enantioselectivity. A chiral complex of a this compound derivative could create a well-defined chiral pocket around the metal-carbene intermediate, thereby controlling the facial selectivity of the carbene transfer to the alkene. For instance, copper(I) complexes of chiral bipyridine-type ligands have shown effectiveness in cyclopropanation reactions with moderate to good enantioselectivity durham.ac.uk.

Ligand-Substrate Recognition and Stereochemical Control Mechanisms

The mechanism of stereochemical control in asymmetric catalysis relies on the specific interactions between the chiral catalyst and the substrate in the transition state. The chiral ligand plays a pivotal role in establishing these interactions.

In a hypothetical scenario involving a this compound-metal complex as a catalyst, the stereochemical outcome would be governed by several factors:

Chiral Pocket: The three-dimensional structure of the complex creates a chiral pocket around the active metal center. The size and shape of this pocket, dictated by the conformation of the bipiperidine backbone and the orientation of the N-methyl group, would favor the binding of the substrate in a specific orientation.

Non-covalent Interactions: Subtle non-covalent interactions, such as steric repulsion and van der Waals forces, between the ligand and the substrate in the transition state would differentiate between the two possible pathways leading to the two enantiomeric products mdpi.com. One transition state would be energetically more favorable, leading to the preferential formation of one enantiomer.

Electronic Effects: The electronic properties of the ligand can influence the reactivity of the catalytic species and the stability of the transition states, which can also have an impact on the enantioselectivity.

Detailed mechanistic studies, often involving computational modeling, are necessary to elucidate the precise nature of these ligand-substrate interactions and the origin of stereochemical control for any given catalytic system mdpi.com.

Utilization in Advanced Chemical Methodologies

While direct applications of this compound in advanced chemical methodologies are not widely reported, the foundational principles of its coordination chemistry and potential catalytic activity align with several modern synthetic strategies. The development of modular synthetic routes to chiral bipyridine and bipiperidine ligands allows for the systematic variation of their steric and electronic properties rsc.orgresearchgate.net. This modularity is crucial for the optimization of catalysts for specific transformations.

The synthesis of this compound itself can be approached through the N-alkylation of 2,2'-bipiperidine. Methods for N-alkylation of related heterocyclic compounds are well-established and could be adapted for this purpose rsc.orgnih.govnih.govfabad.org.tr. The parent 2,2'-bipiperidine is accessible through the reduction of 2,2'-bipyridine rsc.org.

Future research in this area could focus on synthesizing a broader range of N-alkylated and backbone-functionalized 2,2'-bipiperidine derivatives and evaluating their performance in a variety of asymmetric catalytic reactions. The data gathered from such studies would contribute to a deeper understanding of the structure-activity relationships for this class of ligands and potentially lead to the discovery of highly efficient and selective catalysts for important organic transformations.

Derivatization Reagents for Analytical Techniques (e.g., Electrogenerated Chemiluminescence)

Extensive searches of chemical and analytical science databases did not yield any studies where this compound is used as a derivatization reagent for analytical techniques, including electrogenerated chemiluminescence (ECL). While the broader class of bipyridine-containing molecules, particularly tris(2,2'-bipyridine)ruthenium(II) and its derivatives, are fundamental to ECL applications, the specific saturated analogue, this compound, is not documented in the literature for this purpose. Research in ECL derivatization focuses on reagents that can introduce a tertiary amine or another ECL-active moiety to an analyte, but this compound has not been identified as such a reagent in published works.

Table 1: Research Findings on this compound as an ECL Derivatization Reagent

| Parameter | Finding |

|---|---|

| Use as Derivatization Reagent | No data available |

| Analyte Compatibility | No data available |

| Enhancement of ECL Signal | No data available |

| Relevant Studies | None found |

Scaffold for Supramolecular Assembly and Materials Science Applications

There is no scientific literature available that describes the use of this compound as a scaffold for supramolecular assembly or in materials science applications. The concept of a molecular scaffold involves using a core molecule to build larger, organized, and functional structures. While bipyridine units are widely used in the construction of metal-organic frameworks (MOFs), polymers, and other supramolecular systems due to their excellent coordination properties, the hydrogenated derivative this compound has not been reported in this capacity. Its flexible, non-planar structure and different electronic properties compared to its aromatic counterpart, 2,2'-bipyridine, may influence its suitability for forming ordered, extended structures, but no research has been published to confirm or explore such potential applications.

Table 2: Research Findings on this compound in Supramolecular Chemistry

| Application Area | Finding |

|---|---|

| Role as Supramolecular Scaffold | No data available |

| Formation of Ordered Assemblies | No data available |

| Materials Science Applications | No data available |

| Relevant Studies | None found |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.